![molecular formula C6H6N4OS B15245331 5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-14-5](/img/structure/B15245331.png)
5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a fused ring system combining a thiadiazole and a pyrimidine ring
Preparation Methods
The synthesis of 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle and have similar biological activities.
Pyrimidine derivatives: These compounds are widely studied for their medicinal properties and can serve as a basis for comparison in terms of efficacy and mechanism of action.
The uniqueness of 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61457-14-5 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
5-ethyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4OS/c1-2-3-7-5(11)4-6(8-3)12-10-9-4/h2H2,1H3,(H,7,8,11) |
InChI Key |
COUZDXWEUBROIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


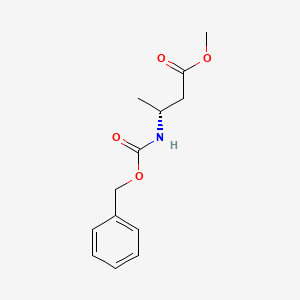
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
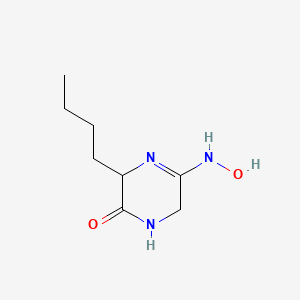
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)

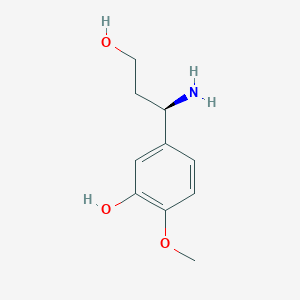
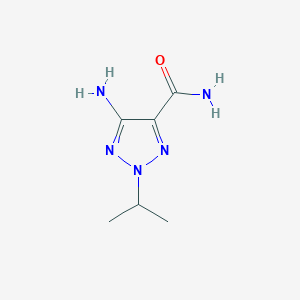
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
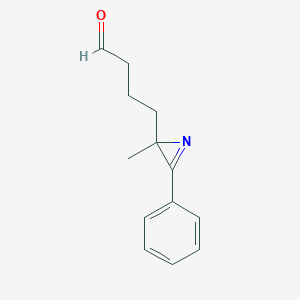
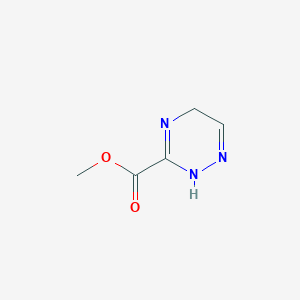
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)

